2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid 2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17279475
InChI: InChI=1S/C16H21N3O4/c17-12(9-11-5-2-1-3-6-11)16(23)19-8-4-7-13(19)15(22)18-10-14(20)21/h1-3,5-6,12-13H,4,7-10,17H2,(H,18,22)(H,20,21)/t12-,13+/m0/s1
SMILES:
Molecular Formula: C16H21N3O4
Molecular Weight: 319.36 g/mol

2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

CAS No.:

Cat. No.: VC17279475

Molecular Formula: C16H21N3O4

Molecular Weight: 319.36 g/mol

* For research use only. Not for human or veterinary use.

2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid -

Specification

Molecular Formula C16H21N3O4
Molecular Weight 319.36 g/mol
IUPAC Name 2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Standard InChI InChI=1S/C16H21N3O4/c17-12(9-11-5-2-1-3-6-11)16(23)19-8-4-7-13(19)15(22)18-10-14(20)21/h1-3,5-6,12-13H,4,7-10,17H2,(H,18,22)(H,20,21)/t12-,13+/m0/s1
Standard InChI Key MMJJFXWMCMJMQA-QWHCGFSZSA-N
Isomeric SMILES C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NCC(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NCC(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, (2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid, reflects its peptide backbone and stereochemistry . The (2S) and (2R) notations specify the absolute configuration of chiral centers, critical for its three-dimensional conformation .

Synonyms and Identifiers

Common synonyms include H-Phe-Gly-Pro-OH and FGP, derived from its amino acid sequence . Key identifiers:

  • CAS Registry Number: 74075-24-4

  • PubChem CID: 11989733

  • Molecular Formula: C₁₆H₂₁N₃O₄

  • Molecular Weight: 319.36 g/mol

Structural Characteristics

Primary and Secondary Structure

The molecule consists of three residues:

  • Phenylalanine (Phe): Provides a hydrophobic benzyl side chain .

  • Glycine (Gly): Acts as a flexible spacer due to its lack of a side chain .

  • Proline (Pro): Introduces conformational rigidity via its pyrrolidine ring .

The amide linkages between residues adopt trans configurations, stabilized by resonance .

Stereochemical Configuration

  • Phe residue: (2S) configuration ensures the L-enantiomer form, common in biological systems .

  • Proline ring: (2R) configuration influences the pyrrolidine ring’s puckering, affecting peptide backbone flexibility .

Table 1: Key Structural Features

FeatureDescription
Backbone conformationExtended β-strand with Pro-induced kinking
Chiral centersTwo (C2 of Phe and Pro residues)
Hydrogen bondingIntrachain amide N–H···O=C interactions

Synthesis and Preparation

Solid-Phase Peptide Synthesis (SPPS)

While no direct synthesis data exist for this compound, analogous tripeptides are typically synthesized via Fmoc-SPPS . Key steps:

  • Resin loading: Fmoc-Pro-Wang resin activation.

  • Coupling cycles: HBTU-mediated amidation for Gly and Phe residues .

  • Cleavage: TFA treatment releases the peptide from the resin .

Challenges in Synthesis

  • Epimerization risk: High during Pro coupling due to steric hindrance .

  • Purification: Reverse-phase HPLC required to separate diastereomers .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly hydrophilic (logP ≈ -1.2) but limited by Pro’s rigidity .

  • Stability: Susceptible to hydrolysis at acidic pH due to Pro’s tertiary amide .

Spectroscopic Data

  • IR spectroscopy: N–H stretches (3300 cm⁻¹), amide I/II bands (1650/1550 cm⁻¹) .

  • NMR: Proline δ-CH₂ protons resonate at 3.4–4.1 ppm (¹H); carbonyl carbons at 170–175 ppm (¹³C) .

Research Gaps and Future Directions

Current literature lacks in vivo toxicity profiles and target-specific activity data for this compound. Priority areas for future research include:

  • Structure-activity relationship (SAR) studies to optimize bioactivity.

  • Crystallographic analysis to resolve its 3D conformation in complex with biological targets .

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